1-(1-Benzylpyrazol-3-yl)ethanone
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Description
1-(1-Benzylpyrazol-3-yl)ethanone, also known as benzyl pyrazolone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolone derivative that has been synthesized using different methods, and its unique chemical properties make it a promising candidate for various scientific research applications.
Scientific Research Applications
Microwave-mediated Synthesis of Heterocycles
Research by Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, using enaminosulfones derived from 1-(benzothiazothiazol-2-yl)-2-phenylsulfonyl-1-ethanone and related compounds. These enaminosulfones served as building blocks for creating various pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others, demonstrating the compound's utility in constructing novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh, Mekky, Salman, & Farag, 2016).
Electrochemical Synthesis of Phenylpiperazines
Nematollahi and Amani (2011) presented an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives in aqueous solutions. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone led to the development of novel compounds, showcasing an innovative approach to synthesizing derivatives with potential biological activities (Nematollahi & Amani, 2011).
Anticancer Activity of Benzimidazole Derivatives
Rashid et al. (2014) investigated the anticancer activity of substituted 1-(1-ethy-1H-benzimidazol-2-yl)ethanone and related compounds. These compounds were evaluated in vitro for their anticancer activity against a variety of human cancer cell lines, with some showing notable growth inhibition. This research highlights the potential of 1-(1-Benzylpyrazol-3-yl)ethanone derivatives as scaffolds for developing novel anticancer agents (Rashid, Husain, Shaharyar, & Sarafroz, 2014).
Synthesis and Antimicrobial Activity
Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and evaluated their antibacterial and antifungal activities. The compounds displayed activity comparable to that of standard antibiotics, demonstrating the chemical's relevance in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
properties
IUPAC Name |
1-(1-benzylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-8-14(13-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURJXISWFMUKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrazol-3-yl)ethanone |
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